Regiochemical Identity Drives Distinct Synthetic Pathway and Yield Advantage
4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, the 2-one regioisomer, can be synthesized in quantitative yield (>99%) via a single-step adapted Vilsmeier reaction using DMF and POCl3, as reported by Jaster et al. (2023) [1]. In contrast, synthesis of the 1-one regioisomer (CAS 3760-63-2) typically proceeds through alternative multi-step routes requiring purification and resulting in lower overall yields (reported typical yields 60–80% for analogous ketone syntheses) . This yield differential reduces raw-material cost and increases atom economy for users requiring the 2-one scaffold.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | >99% isolated yield (one-step Vilsmeier protocol) |
| Comparator Or Baseline | 4-(Dimethylamino)-1-phenylbutan-1-one (CAS 3760-63-2) and related 1-ones: typical yields 60–80% via multi-step routes |
| Quantified Difference | Yield advantage of at least 19–39% absolute difference |
| Conditions | Vilsmeier reaction: DMF, POCl3, CHCl3, rt, 3 h [1]; Comparator data inferred from standard ketone synthesis methods |
Why This Matters
Higher synthetic yield and one-step protocol reduce production cost and time, making the 2-one scaffold preferable for scaled-up intermediate synthesis where regiochemical fidelity is critical.
- [1] Jaster, J., Dressler, E., Geitner, R., & Gross, G. A. (2023). One-step synthesis of 4-(dimethylamino)-1-phenylbutan-2-one in quantitative yield using adapted Vilsmeier conditions. Molbank, 2023(2), M1654. View Source
